5-Fluoropyridine-3-carboximidamide hydrochloride

Description

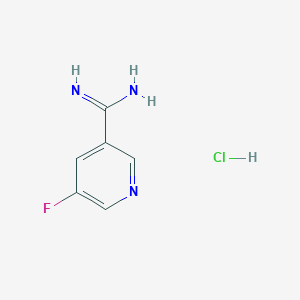

Chemical Structure and Synthesis 5-Fluoropyridine-3-carboximidamide hydrochloride (CAS: 2031269-30-2) is a fluorinated amidine derivative with the molecular formula C₆H₇ClFN₃ (molecular weight: 175.59 g/mol). Its SMILES notation is C1=C(C=NC=C1F)C(=N)N, and it features a pyridine ring substituted with a fluorine atom at position 5 and a carboximidamide group at position 3, protonated as a hydrochloride salt . The compound is synthesized via reaction of 5-fluoropyridine-3-carbonitrile with sodium methoxide and ammonium chloride, followed by crystallization for purification .

Properties

IUPAC Name |

5-fluoropyridine-3-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN3.ClH/c7-5-1-4(6(8)9)2-10-3-5;/h1-3H,(H3,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJGKVNUPVPZEFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2031269-30-2 | |

| Record name | 5-fluoropyridine-3-carboximidamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoropyridine-3-carboximidamide hydrochloride typically begins with 5-fluoropyridine-3-carbonitrile. The nitrile group is converted to the carboximidamide group through a series of chemical reactions. One common method involves dissolving 5-fluoropyridine-3-carbonitrile in methanol and reacting it with ammonia or an amine under controlled conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling fluorinated compounds.

Chemical Reactions Analysis

Types of Reactions

5-Fluoropyridine-3-carboximidamide hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less documented.

Complexation Reactions: It can form complexes with metal ions and other molecules, which is particularly useful in NMR studies.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Nucleophiles: For substitution reactions.

Oxidizing and Reducing Agents: For redox reactions.

Metal Ions: For complexation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while complexation reactions result in metal-ligand complexes.

Scientific Research Applications

Chemistry

5-Fluoropyridine-3-carboximidamide hydrochloride is primarily utilized as a ligand in nuclear magnetic resonance (NMR) studies. Its applications include:

- NMR Studies : The compound serves as a specific ligand for proteins like trypsin, facilitating investigations into molecular interactions and dynamics. It enhances the detection of these interactions due to the presence of the fluorine atom, which acts as a nuclear spin hyperpolarizable label .

-

Chemical Reactions : The compound can undergo various reactions, including:

- Substitution Reactions : The fluorine atom can be substituted by other nucleophiles.

- Complexation Reactions : It can form complexes with metal ions, useful in NMR studies.

Biology

In biological research, this compound serves as a probe for studying protein-ligand interactions:

- Binding Affinity Studies : Research indicates that this compound can measure biomolecular interactions effectively. For instance, low-field NMR studies have quantified its binding affinity to trypsin, providing insights into its potential as a biochemical probe .

- Pharmacological Potential : Compounds similar in structure have shown diverse biological activities, including anticancer properties and enzyme inhibition. The specific mechanisms of action of this compound warrant further pharmacological exploration.

Binding Affinity Studies

A notable study employed low-field NMR to demonstrate how this compound could be used to measure biomolecular interactions without superconducting magnets. The study quantified the binding affinity of the compound to trypsin, highlighting its utility as a biochemical probe .

Toxicity Assessments

Preliminary assessments indicate that while the compound exhibits promising biological activity, further studies are necessary to evaluate its toxicity profile comprehensively. This is crucial for understanding its safety in potential therapeutic applications.

Pharmacokinetic Profile

Research into the pharmacokinetics of this compound is ongoing, focusing on how it interacts with biological systems and its metabolic pathways. Such studies are essential for informing future drug development strategies .

Applications in Research and Industry

The versatility of this compound extends across various fields:

- Medicinal Chemistry : As a potential therapeutic agent targeting specific enzymes or receptors.

- Biochemical Research : Utilized as a ligand in NMR studies for protein interactions.

- Material Science : Investigated for properties suitable for applications in organic electronics and crystal engineering due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 5-Fluoropyridine-3-carboximidamide hydrochloride involves its interaction with specific molecular targets, such as proteins. As a ligand, it binds to the active site of proteins like trypsin, facilitating the study of protein-ligand interactions through NMR spectroscopy. The fluorine atom in the compound acts as a nuclear spin hyperpolarizable label, enhancing the detection of these interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations: Amidines and Thioamides

Key Compounds :

Analysis :

- Fluorine Substitution: The fluorine atom in 5-fluoropyridine-3-carboximidamide enhances metabolic stability and electronegativity compared to non-fluorinated analogs like (Z)-N'-Hydroxypicolinimidamide .

- Thioamide vs.

- Aromatic Substitutions : Bromophenyl groups (e.g., 2-(4-Bromophenyl)acetimidamide HCl) introduce steric bulk, affecting binding affinity in enzyme targets .

Physicochemical and Commercial Comparisons

Collision Cross-Section (CCS) Data :

| Compound Name | Adduct | CCS (Ų) |

|---|---|---|

| 5-Fluoropyridine-3-carboximidamide HCl | [M+H]⁺ | 124.5 |

| [M+Na]⁺ | 135.0 | |

| [M-H]⁻ | 125.4 | |

| 5-Fluoropyridine-3-carbothioamide | [M+H]⁺ | Not reported |

Insights :

- The hydrochloride salt form of 5-fluoropyridine-3-carboximidamide exhibits higher CCS values than neutral amidines, reflecting increased ionic interactions in mass spectrometry .

- Data gaps for thioamide analogs highlight the need for further characterization .

Commercial Availability and Cost :

| Compound Name | Price (250 mg) | Supplier |

|---|---|---|

| 5-Fluoropyridine-3-carboximidamide HCl | €406.00 | CymitQuimica |

| Methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate HCl | €1,476.00 (50 mg) | CymitQuimica |

Note: The fluoropyridine derivative is more cost-effective than bulkier bicyclic analogs, likely due to simpler synthesis .

Biological Activity

5-Fluoropyridine-3-carboximidamide hydrochloride is a fluorinated pyridine derivative with significant biological activity, primarily due to its unique structural characteristics. This compound is notable for its potential applications in medicinal chemistry, particularly as a ligand in protein studies and as a possible therapeutic agent.

- Molecular Formula: C₆H₆ClFN₃

- Molar Mass: 175.59 g/mol

- Structural Features: The compound features a pyridine ring with a fluorine atom at the 5-position and an imidamide functional group, which enhances its biological properties and reactivity.

This compound functions primarily as a ligand, interacting with specific proteins such as trypsin. The presence of the fluorine atom allows for enhanced detection in nuclear magnetic resonance (NMR) studies, facilitating detailed investigations into protein-ligand interactions. This compound acts as a weak ligand, enabling it to serve as a reporter molecule for measuring binding affinities of other ligands.

Pharmacological Studies

Research indicates that compounds structurally similar to this compound often exhibit diverse biological activities, including:

- Anticancer Properties: Similar compounds have shown potential in inhibiting cancer cell proliferation and inducing apoptosis.

- Enzyme Inhibition: The compound may interact with various enzymes, potentially affecting metabolic pathways.

Case Studies and Research Findings

-

Binding Affinity Studies:

- A study utilizing low-field NMR demonstrated that 5-Fluoropyridine-3-carboximidamide can be used to measure biomolecular interactions without the need for superconducting magnets. The compound's binding affinity to trypsin was quantified, providing insights into its potential as a biochemical probe .

- Toxicity Assessments:

- Pharmacokinetic Profile:

Comparative Analysis of Similar Compounds

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| 5-Fluoropicolinimidamide hydrochloride | Similar fluorinated pyridine structure | Different position of the imidamide group |

| 4-Fluoropyridine-2-carboximidamide | Variation in position of functional groups | Altered biological activity profile |

| 2-Aminopyridine | Lacks fluorine but retains pyridine core | Potentially different reactivity |

This table illustrates how variations in substituent positions and functional groups can significantly affect chemical properties and biological activities.

Applications in Research and Industry

This compound has broad applications across various fields:

- Medicinal Chemistry: As a potential therapeutic agent targeting specific enzymes or receptors.

- Biochemical Research: Utilized as a ligand in NMR studies for protein interactions.

- Material Science: Investigated for properties suitable for applications in organic electronics and crystal engineering due to its unique chemical structure.

Q & A

Q. What are the established methods for synthesizing and purifying 5-Fluoropyridine-3-carboximidamide hydrochloride?

The synthesis involves reacting 5-fluoropyridine-3-carbonitrile with sodium methoxide and ammonium chloride, followed by purification via crystallization. Key steps include:

- Reaction Setup : Combine 5-fluoropyridine-3-carbonitrile with sodium methoxide (as a base) and ammonium chloride in methanol.

- Catalyst Activation : Pressurize the sample with 120 psi hydrogen gas for 5 minutes to activate the iridium-based precatalyst.

- Purification : Isolate the product through crystallization to achieve high purity, critical for NMR applications .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

While specific safety data for this compound is limited, general guidelines from analogous pyridine derivatives include:

- Personal Protective Equipment (PPE) : Use gloves, lab coats, and eye protection.

- Ventilation : Work in a fume hood to avoid inhalation of fine particles.

- Storage : Store in airtight containers away from moisture and oxidizing agents. Refer to institutional SDS protocols for halogenated amines .

Advanced Research Questions

Q. How is this compound utilized in SABRE-hyperpolarized NMR studies to measure R₂ relaxation rates?

The compound serves as a substrate in Signal Amplification By Reversible Exchange (SABRE) hyperpolarization to enhance ¹⁹F NMR sensitivity. Methodological steps include:

- Sample Preparation : Mix 0.5–15 mM substrate with a chloro(1,5-cyclooctadiene)iridium(I) precatalyst and dimethyl sulfoxide (coligand) in methanol.

- Hyperpolarization : Activate the catalyst under 120 psi H₂ gas, enabling polarization transfer to the substrate.

- NMR Acquisition : Measure ¹⁹F signals at high (e.g., −124.16 ppm for catalyst-bound) and low magnetic fields to quantify R₂ relaxation rates (Figure 1c,d in ).

Q. What factors influence the efficiency of SABRE hyperpolarization for this compound, and how can substrate concentration be optimized?

Hyperpolarization efficiency depends on:

- Substrate Concentration : At 0.5 mM, distinct NMR signals for catalyst-bound and free substrate are observed. Higher concentrations (15 mM) may reduce polarization transfer due to ligand competition.

- Coligand Ratio : A 1:1 substrate-to-coligand ratio (e.g., 5 mM each) stabilizes the catalyst-substrate complex.

- Magnetic Field Strength : Low-field hyperpolarization (e.g., 0.5 T) enhances signal longevity, while high-field (e.g., 9.4 T) improves resolution .

Q. How can researchers resolve spectral overlaps between catalyst-bound and free this compound in NMR analyses?

Spectral deconvolution strategies include:

- Chemical Shift Tracking : Monitor distinct ¹⁹F shifts (−124.16 ppm for bound vs. −126.36 ppm for free substrate).

- Relaxation Filtering : Apply T₂-weighted pulse sequences to suppress rapidly relaxing catalyst-bound signals.

- Dilution Experiments : Reduce substrate concentration to minimize line broadening from exchange dynamics .

Q. What methodological approaches address contradictions in relaxation rate data obtained at high versus low magnetic fields for this compound?

Discrepancies in R₂ rates arise from differing relaxation mechanisms:

- Low-Field Dominance : Dipole-dipole interactions and chemical exchange govern relaxation at ≤1 T.

- High-Field Effects : Chemical shift anisotropy and quadrupolar coupling dominate at ≥9 T. To reconcile data, use field-cycling NMR probes to measure relaxation across multiple fields and validate with computational models (e.g., Redfield theory) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.